3-Bromo-7-azaindole: Structural Paradigms, Nomenclature, and Synthetic Applications in Drug Discovery
3-Bromo-7-azaindole: Structural Paradigms, Nomenclature, and Synthetic Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In contemporary medicinal chemistry, the pursuit of highly selective and metabolically stable kinase inhibitors has elevated the status of specific heterocyclic bioisosteres. Among these, 3-Bromo-7-azaindole (IUPAC: 3-bromo-1H-pyrrolo[2,3-b]pyridine) stands out as a privileged building block. By combining the structural mimicry of purine and indole systems with a highly reactive halogen handle, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. This technical guide explores the structural nomenclature, physicochemical properties, and causal mechanisms behind its synthesis and application in cross-coupling methodologies.
Structural Chemistry and Nomenclature
IUPAC Nomenclature and Core Framework
The systematic IUPAC name for 3-bromo-7-azaindole is 3-bromo-1H-pyrrolo[2,3-b]pyridine [1]. The nomenclature reflects a fused bicyclic system consisting of:
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A 5-membered, electron-rich pyrrole ring (positions 1 through 3).
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A 6-membered, electron-deficient pyridine ring (positions 4 through 7).
The numbering convention dictates that the pyrrole nitrogen is designated as position 1, and the pyridine nitrogen is designated as position 7[2]. The bromine atom is regioselectively positioned at carbon-3 (C3), which is the most nucleophilic site on the bicyclic core[3].
Electronic Properties and Causality in Drug Design
The strategic substitution of a carbon atom for a nitrogen atom at the 7-position fundamentally alters the molecule's electronic profile compared to a standard indole. The pyridine nitrogen acts as an electron-withdrawing group, which increases the metabolic stability of the core and enhances water solubility[4].
More importantly, the 7-azaindole core is an exceptional hinge-binding motif for kinase targets[5]. In the ATP-binding pocket of kinases, the molecule forms a bidentate hydrogen-bonding network that perfectly mimics the binding of adenine[6]:
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N1-H (Pyrrole): Acts as a strong hydrogen bond donor to the kinase backbone carbonyl[5].
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N7 (Pyridine): Acts as a hydrogen bond acceptor from the kinase backbone amide NH[5].
Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.
Physicochemical Profile
Understanding the baseline physicochemical data is essential for handling, storage, and downstream synthetic planning.
| Property | Value | Reference |
| CAS Number | 74420-15-8 | [7] |
| Molecular Formula | C₇H₅BrN₂ | [7] |
| Molecular Weight | 197.03 g/mol | [7] |
| Appearance | Off-white to brown-pink crystalline powder | [8] |
| Melting Point | 185 - 189 °C | [7] |
| Predicted pKa | 5.89 ± 0.20 | [9] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMF | [9] |
Experimental Methodologies & Protocols
The presence of the C3-bromine atom transforms the 7-azaindole core from a simple pharmacophore into a highly versatile synthetic handle. The following protocols detail the self-validating synthesis of the compound and its subsequent functionalization.
Workflow 1: Regioselective Electrophilic Bromination of 7-Azaindole
Mechanistic Causality: Direct electrophilic aromatic substitution of 7-azaindole occurs regioselectively at the C3 position. The pyrrole ring is significantly more electron-rich than the pyridine ring. When attacked by an electrophilic bromine source (such as N-Bromosuccinimide, NBS), the resulting Wheland intermediate is highly stabilized by resonance delocalization involving the lone pair of the pyrrole nitrogen[3].
Step-by-Step Protocol:
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Preparation: To a flame-dried, nitrogen-purged round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 4.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂) (approx. 8-20 mL)[10][11].
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Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to control the exothermic nature of the halogenation and prevent over-bromination[10].
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.02 - 1.1 equiv, e.g., 4.1 mmol) in several small portions over 15 minutes to maintain temperature control[10].
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously under a nitrogen atmosphere for 4 to 12 hours (monitor conversion via TLC or LC-MS)[10][11].
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Quenching & Extraction: Pour the reaction mixture onto a mixture of saturated aqueous NaHCO₃ and crushed ice[10]. Extract the aqueous layer three times with Ethyl Acetate or CH₂Cl₂[11].
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[10]. Purify via silica gel column chromatography to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine as an off-white powder.
Workflow 2: Photoredox/Ni Dual Catalytic Csp²-Csp³ Cross-Coupling
Mechanistic Causality: Traditional Palladium-catalyzed Suzuki couplings are highly effective for attaching aryl groups (Csp²) to the C3 position[12]. However, attaching alkyl/cycloalkyl groups (Csp³) is notoriously difficult due to rapid β-hydride elimination pathways. To bypass this, modern synthetic routes utilize Photoredox/Nickel dual catalysis . Blue LED irradiation excites a photocatalyst to generate carbon-centered radicals from potassium alkyltrifluoroborates, which are then intercepted by the Nickel catalyst to achieve room-temperature Csp²-Csp³ coupling at the C3 position[13].
Step-by-Step Protocol (Continuous Flow Adaptation):
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N-Protection: Prior to cross-coupling, the N1-H of 3-bromo-7-azaindole must be protected (e.g., using a benzenesulfonyl group) to prevent catalyst poisoning and unwanted side reactions[13].
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Reagent Mixing: In a degassed mixed solvent system, combine the N-protected 3-bromo-7-azaindole (1.0 equiv), a selected cycloalkyl potassium trifluoroborate (1.5 equiv), a Nickel catalyst (e.g., NiCl₂·glyme), a ligand, and an Iridium-based photoredox catalyst[13].
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Flow Reactor Setup: Pump the homogeneous reaction mixture through a continuous flow reactor equipped with blue LED light irradiation[13].
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Reaction Conditions: Maintain the reactor temperature at a mild 30 °C with a residence time of approximately 40 minutes[13].
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Isolation: Collect the eluent, perform standard aqueous workup, and isolate the 3-cycloalkyl-7-azaindole derivative. (Note: Debrominated azaindole may appear as a minor byproduct)[13].
Synthetic workflow for 3-substituted 7-azaindole kinase inhibitors.
Sources
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 3-Bromo-5,6-dimethyl-7-azaindole | Benchchem [benchchem.com]
- 7. 3-ブロモ-7-アザインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Bromo-7-azaindole | 74420-15-8 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. theses.cz [theses.cz]
- 12. 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine|1198416-32-8 [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
